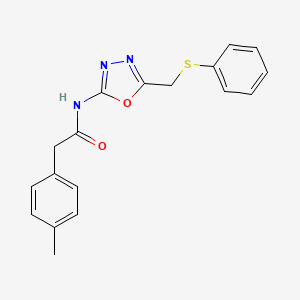

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)11-16(22)19-18-21-20-17(23-18)12-24-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBJQKAYXROHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide, followed by the introduction of the phenylthio and p-tolyl groups under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio and p-tolyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylthio and p-tolyl groups can enhance the compound’s affinity for certain molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Observations

Substituent Effects on Bioactivity

- Halogen Substituents: Compound 154’s 4-chlorophenyl group (electron-withdrawing) demonstrates high potency against A549 cells, suggesting halogen atoms improve interactions via hydrophobic or van der Waals forces .

- Heterocyclic Moieties: Compounds with indole () or benzothiazole groups exhibit pronounced cytotoxicity, likely due to π-π stacking or hydrogen bonding with biological targets .

Role of the Thioether Linkage

The sulfur atom in the thioether linkage (common in all analogs) may facilitate redox interactions or metal coordination, critical for MMP-9 inhibition (e.g., Compound 8) .

Biological Activity

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure combines an oxadiazole ring with a phenylthio group and a p-tolyl acetamide moiety, which may confer distinct biological activities. This article delves into the biological activity of this compound, examining its potential applications and mechanisms of action based on available research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.42 g/mol. The structure features an oxadiazole ring that is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₂S |

| Molecular Weight | 342.42 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Antimicrobial Activity

Research on related oxadiazole derivatives suggests that compounds containing the 1,3,4-oxadiazole moiety often exhibit antimicrobial properties. For instance, studies have indicated that some oxadiazole derivatives can inhibit bacterial growth and possess antifungal activities. While specific data on this compound is limited, its structural similarities to other active compounds imply potential antimicrobial effects.

Cholinesterase Inhibition

Cholinesterase inhibitors are significant in treating neurodegenerative diseases like Alzheimer's. Research on similar oxadiazole compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain . For example, compounds with the 5-phenyl-1,3,4-oxadiazole scaffold demonstrated effective AChE inhibition with IC50 values in the low micromolar range. While specific studies on this compound are lacking, its structure suggests it may also interact with these enzymes.

The precise mechanism of action for this compound remains unclear due to limited direct studies. However, it is hypothesized that the compound may exert its biological effects through interactions with specific enzymes or receptors. The presence of the phenylthio and p-tolyl groups could enhance binding affinity to molecular targets involved in various biochemical pathways.

Case Studies and Research Findings

While there are no direct case studies specifically focusing on this compound, insights can be drawn from studies of structurally similar compounds:

- Neuroprotective Effects : Certain oxadiazole derivatives have been studied for their neuroprotective properties in animal models of Alzheimer's disease. These studies often measure improvements in cognitive function and memory retention as indicators of efficacy .

- Antimicrobial Studies : Research involving related compounds has highlighted their potential as antimicrobial agents against various pathogens. The structural features that contribute to this activity include the oxadiazole ring and substituent groups like phenylthio.

Q & A

What are the optimized synthetic routes for N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide?

Level: Basic

Synthesis typically involves multi-step reactions under mild conditions. Key steps include:

- Thioether formation : Reacting 5-(chloromethyl)-1,3,4-oxadiazole with phenylthiol.

- Acetamide coupling : Using 2-(p-tolyl)acetic acid activated via carbodiimide reagents (e.g., DCC) or thiol-alkylation with chloroacetamide derivatives.

- Purification : Recrystallization from ethanol or acetone to achieve >95% purity .

Optimization focuses on solvent selection (e.g., acetone for solubility) and catalysts like K₂CO₃ to enhance yields .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3248 cm⁻¹) .

- ¹H/¹³C NMR : Identifies proton environments (e.g., p-tolyl methyl at δ 2.3 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 545.0086 for analogs) .

What in vitro assays are used for initial biological activity screening?

Level: Basic

- Antiproliferative assays : MTT tests on cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ values reported (e.g., 3.8 μM for a structurally similar oxadiazole derivative) .

- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays at 10–100 μM concentrations .

How do substituents on the oxadiazole ring influence biological activity?

Level: Advanced

Structure-Activity Relationship (SAR) Insights :

What computational methods predict target interactions?

Level: Advanced

- Molecular docking : Identifies binding poses with kinases (e.g., EGFR) or LOX, highlighting hydrogen bonds with oxadiazole N-atoms .

- DFT studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity and charge distribution .

How do data contradictions arise in substituent effect studies?

Level: Advanced

Discrepancies occur due to:

- Cell line variability : A549 vs. MCF-7 may show opposing trends for nitro vs. chloro substituents .

- Solubility differences : Hydrophobic groups (e.g., benzothiazole) reduce bioavailability despite high in vitro potency .

What in silico tools model physicochemical properties?

Level: Advanced

- MESP maps : Predict nucleophilic/electrophilic sites for reaction optimization .

- ADMET prediction : SwissADME estimates logP (~3.5) and BBB permeability, guiding lead optimization .

What mechanisms explain cytotoxicity in cancer cells?

Level: Advanced

- Apoptosis induction : Caspase-3/7 activation via mitochondrial pathway (observed in analogs) .

- ROS generation : Oxadiazole-thioether moieties disrupt redox balance, validated by DCFH-DA assays .

How do solvent choices impact synthesis efficiency?

Level: Advanced

- Polar aprotic solvents (DMF, acetone) : Improve reaction rates (e.g., 55% yield in acetone vs. 30% in toluene) .

- Eco-friendly alternatives : Ethanol/water mixtures reduce toxicity without compromising purity .

What challenges exist in purifying this compound?

Level: Advanced

- By-product removal : Column chromatography (silica gel, hexane/EtOAc) separates unreacted thiols .

- Crystallization issues : High-melting analogs (>300°C) require DMF/water mixtures for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.